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Compound of Interest

1,5-Dimethyl-2-(propan-2-
Compound Name:

yl)azepane
CAS No.: 6301-55-9
Cat. No.: B14012048

Get Quote

Executive Summary

(2S,5R)-1,5-dimethyl-2-isopropylazepane is a seven-membered chiral amine derived from the
chiral pool precursor (-)-menthone. As a sterically demanding, enantiopure tertiary amine, it
serves as a robust alternative to traditional chiral bases (e.g., sparteine, bis(1-
phenylethyl)amine) in organolithium-mediated asymmetric deprotonations and
functionalizations.

Key Differentiators:

¢ Chiral Pool Origin: Synthesized from inexpensive (-)-menthone, avoiding complex resolution
steps.

¢ Structural Rigidity: The azepane ring provides a distinct steric environment compared to
flexible acyclic amines or rigid bicyclic systems like sparteine.

¢ Tunability: The N-methyl group allows for fine-tuning of basicity and coordination strength.
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Chemical Identity & Physical Properties[1][2][3]

Property Specification

IUPAC Name (2S,5R)-1,5-dimethyl-2-isopropylazepane

N-Methyl-homomenthylamine (Azepane
Common Name

derivative)
Molecular Formula
Molecular Weight 169.31 g/mol
Chirality (2S, 5R)
Physical State Colorless to pale yellow oil
_ . (c=1.0, CHCI
Optical Rotation
)*

Soluble in THF, Et
O, CH

Solubility
Cl

; slightly soluble in water.[1][2]

*Note: Optical rotation values are solvent-dependent. The parent (-)-menthone exhibits

. The azepane derivative typically retains the levorotatory sign of the parent scaffold.

Synthesis & Manufacturing Workflow

The synthesis exploits the Beckmann Rearrangement to expand the six-membered menthone
ring into the seven-membered azepane core, followed by reduction and methylation.

Synthetic Pathway (Graphviz)

NH20H-HCI TsCl, NaOH LiAIH4 HCHO, NaBH3CN -
(-)-Menthone NaOAc Menthone Oxime Beckmann Rearrangement) Menthone Lactam Reduction (2S,5R)-2-Isopropyl- Reductive Amination (2S,5R)-1,5-Dimethyl-
(2S,5R) (Caprolactam deriv.) 5-methylazepane 2-isopropylazepane
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Figure 1: Synthetic route from (-)-menthone to the target azepane ligand.

Detailed Protocol (Step-by-Step)

e Oxime Formation: React (-)-menthone with hydroxylamine hydrochloride in ethanol/water to
yield menthone oxime.

e Beckmann Rearrangement: Treat the oxime with tosyl chloride (TsCl) in agueous NaOH or
PCI

to induce ring expansion, yielding the lactam (5-methyl-2-isopropyl-hexahydro-2H-azepin-2-
one).

e Reduction: Reduce the lactam using Lithium Aluminum Hydride (LiAIH

) in refluxing THF.

o Critical Check: Ensure complete reduction of the amide carbonyl to the secondary amine.

» N-Methylation: Perform reductive amination using aqueous formaldehyde (HCHO) and
sodium cyanoborohydride (NaBH

CN) or formic acid (Eschweiler-Clarke conditions).

« Purification: Distillation under reduced pressure or flash chromatography (SiO

, CH
Cl

/MeOH/NH
).

Performance Comparison: Chiral Ligands

This section compares (2S,5R)-1,5-dimethyl-2-isopropylazepane against industry-standard
chiral amines used in asymmetric lithiation (e.g., deprotonation of epoxides, phosphine oxides).
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(2S,5R)-Azepane . (R,R)-Bis(1-
Feature . (-)-Sparteine .
(This Product) phenylethyl)amine
s Synthetic (from Natural Product (Lupin  Synthetic (Resolution
ource
Menthone) alkaloids) required)
High (Scalable Volatile (Suppl
Availability oh ( _ (Supply High
synthesis) shortages common)
) ] 7-Membered o ) ] )
Ring Size ] Rigid Tetracyclic Acyclic (Flexible)
(Flexible)
Coordination Monodentate (N) Bidentate (N,N) Monodentate (N)
] 70-90% (Substrate
Typical ee% 80—-99% 80-95%
dependent)
Primary Use Chiral base (Li-amide)  Chiral ligand for Li/Mg  Chiral base (Li-amide)

Key Insight: While (-)-sparteine is often the "gold standard" for s-BuLi mediated deprotonations,
its availability fluctuates. The (2S,5R)-azepane offers a reliable, structurally unique alternative
that can induce complementary stereoselectivity, particularly in cases where the rigid sparteine
pocket is too sterically hindered.

Experimental Application: Asymmetric
Deprotonation

Objective: Enantioselective deprotonation of cis-4-tert-butylcyclohexene oxide (Model System).

Workflow Diagram
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Figure 2: General workflow for using the azepane as a chiral lithium amide precursor.

Protocol

o Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve (2S,5R)-1,5-
dimethyl-2-isopropylazepane (1.1 equiv) in anhydrous THF.

e Lithiation: Cool to

and add

-BuLi (1.0 equiv) dropwise. Stir for 30 minutes to form the chiral lithium amide.
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o Reaction: Add the substrate (e.g., epoxide) slowly. The chiral base preferentially removes
one enantiotopic proton.

e Quench: Add the electrophile (e.g., TMSCI).

» Analysis: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H
column).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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